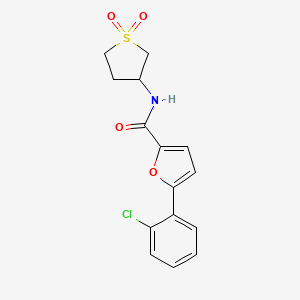
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide' involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid, followed by the reaction of the resulting acid chloride with 1,1-dioxide tetrahydrothiophene-3-amine. The final product is obtained by the addition of a catalytic amount of a base to the reaction mixture.
Starting Materials
2-chlorobenzoyl chloride, furan-2-carboxylic acid, 1,1-dioxide tetrahydrothiophene-3-amine
Reaction
Step 1: 2-chlorobenzoyl chloride is reacted with furan-2-carboxylic acid in the presence of a base such as triethylamine to form 5-(2-chlorophenyl)furan-2-carboxylic acid chloride., Step 2: The resulting acid chloride is then reacted with 1,1-dioxide tetrahydrothiophene-3-amine in the presence of a base such as triethylamine to form 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide., Step 3: The final product is obtained by the addition of a catalytic amount of a base such as triethylamine to the reaction mixture.
Wirkmechanismus
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the CB1 receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, such as euphoria, relaxation, and altered perception.
Biochemische Und Physiologische Effekte
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to affect the activity of ion channels and enzymes. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise control of the experimental conditions. It is also stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids, and its use may be restricted by regulations governing the use of controlled substances.
Zukünftige Richtungen
There are several future directions for research on 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of pain, inflammation, and neurological disorders. Finally, there is a need for further research on the long-term effects of cannabinoids on the brain and other organs, as well as on the potential risks associated with their use.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been used to investigate the mechanism of action of cannabinoids, the effects of cannabinoids on the immune system, and the potential therapeutic applications of cannabinoids.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(18)17-10-7-8-22(19,20)9-10/h1-6,10H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXACBNGIKKOJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

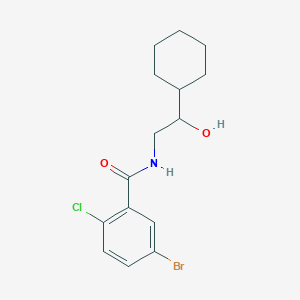
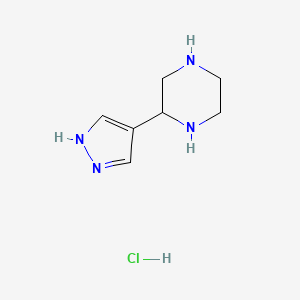
amine](/img/structure/B2379204.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
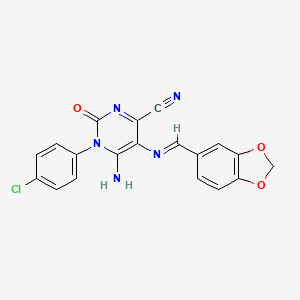
![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)
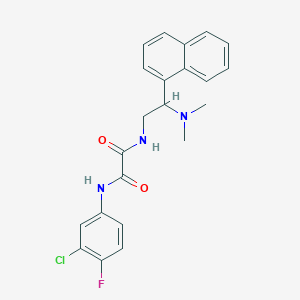
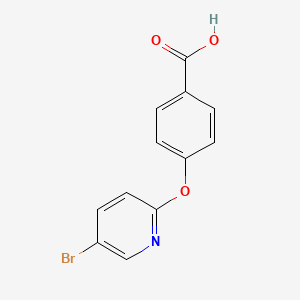
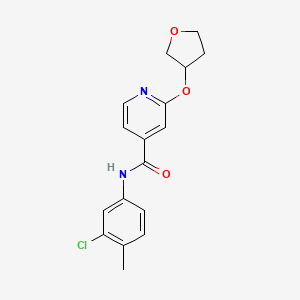
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)
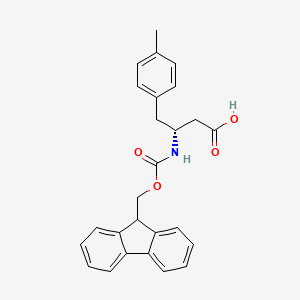
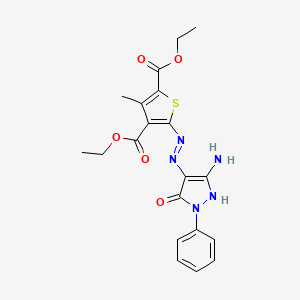
![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)